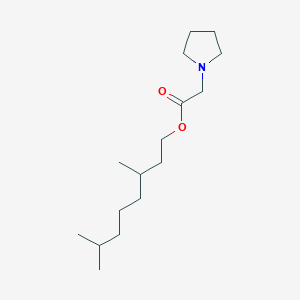
3,7-dimethyloctyl 1-pyrrolidinylacetate
説明
3,7-dimethyloctyl 1-pyrrolidinylacetate, also known as DMAA or 1,3-dimethylamylamine, is a synthetic compound that has been widely used in dietary supplements and pre-workout formulations. DMAA is a sympathomimetic drug that stimulates the central nervous system, increases heart rate, and enhances athletic performance. Despite its popularity, DMAA has been banned in several countries due to safety concerns.
作用機序
3,7-dimethyloctyl 1-pyrrolidinylacetate works by stimulating the release of norepinephrine and dopamine in the brain. This leads to increased alertness, focus, and energy. 3,7-dimethyloctyl 1-pyrrolidinylacetate also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and physiological effects:
3,7-dimethyloctyl 1-pyrrolidinylacetate has been shown to increase heart rate, blood pressure, and respiratory rate. It can also cause vasoconstriction, which can reduce blood flow to organs and tissues. 3,7-dimethyloctyl 1-pyrrolidinylacetate has been associated with adverse effects such as heart attack, stroke, and death. In addition, 3,7-dimethyloctyl 1-pyrrolidinylacetate has been shown to have potential for abuse and addiction.
実験室実験の利点と制限
3,7-dimethyloctyl 1-pyrrolidinylacetate has been used in laboratory experiments to study its effects on the central nervous system and cardiovascular system. 3,7-dimethyloctyl 1-pyrrolidinylacetate can be used as a tool to study the mechanisms of action of sympathomimetic drugs. However, the safety and ethical concerns associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use limit its application in laboratory experiments.
将来の方向性
There are several areas of future research that could be explored regarding 3,7-dimethyloctyl 1-pyrrolidinylacetate. One area of research could focus on developing safer and more effective performance-enhancing drugs. Another area of research could focus on developing alternative weight loss supplements that do not have the adverse effects associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate. Finally, more research is needed to fully understand the mechanisms of action and potential risks associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use.
合成法
3,7-dimethyloctyl 1-pyrrolidinylacetate can be synthesized by reacting 4-methylhexan-2-one with hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then reacted with acetic anhydride to form 3,7-dimethyloctyl 1-pyrrolidinylacetate. The synthesis of 3,7-dimethyloctyl 1-pyrrolidinylacetate is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
3,7-dimethyloctyl 1-pyrrolidinylacetate has been studied for its potential as a performance-enhancing drug in athletes. Studies have shown that 3,7-dimethyloctyl 1-pyrrolidinylacetate can improve endurance, strength, and power output. 3,7-dimethyloctyl 1-pyrrolidinylacetate has also been studied for its potential as a weight loss supplement. However, the safety and efficacy of 3,7-dimethyloctyl 1-pyrrolidinylacetate have been questioned, and many studies have reported adverse effects associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use.
特性
IUPAC Name |
3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-14(2)7-6-8-15(3)9-12-19-16(18)13-17-10-4-5-11-17/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHONZLMSQQDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387078 | |
| Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate | |
CAS RN |
5995-61-9 | |
| Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
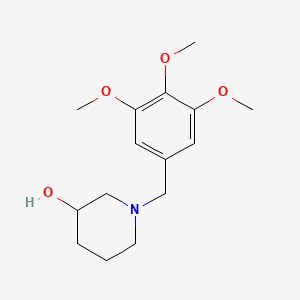
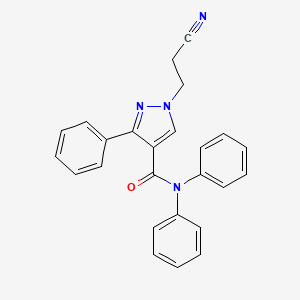
![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
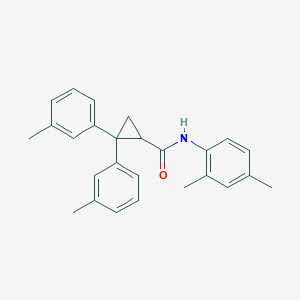
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)

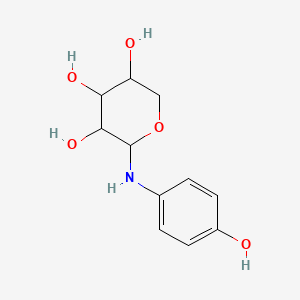

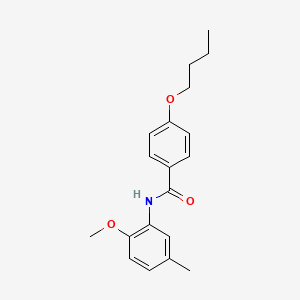
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)